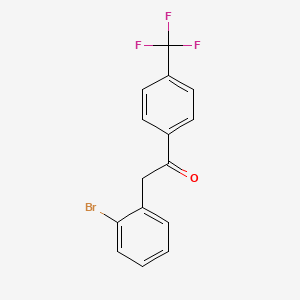
2-(2-Bromophenyl)-4'-trifluoromethylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Bromophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenyl and trifluoromethyl groups, and the formation of the acetophenone moiety .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and trifluoromethyl groups, both of which are electron-withdrawing and could potentially activate the molecule towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite volatile .科学的研究の応用
Synthesis and Antipathogenic Properties
One area where 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone derivatives have been utilized is in the synthesis of acylthioureas with potential antipathogenic properties. These compounds have been tested for their interaction with bacterial cells, demonstrating significant activity, particularly against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystallographic Studies
Crystallographic studies of derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, have provided insights into the molecular structure and stabilization mechanisms of these compounds. The analysis of the dihedral angles and interactions such as CH2—H⋯π contributes to understanding the molecular geometry and properties of these compounds (Choi, Seo, Son, & Lee, 2007).
Carbonic Anhydrase Inhibitory Properties
The derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone have been studied for their inhibitory properties on human cytosolic carbonic anhydrase II (hCA II), a crucial enzyme involved in various physiological processes. The compounds demonstrated effective inhibitory activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Organic Syntheses
These compounds are also significant in organic synthesis processes. For instance, their role in the preparation of derivatives like 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole showcases their utility in synthesizing complex molecules, which can have various scientific and industrial applications (Wong, Yuen, Choy, So, & Kwong, 2017).
Physico-Chemical and Spectroscopic Properties
Studies have explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. These studies contribute to understanding how external factors can influence the properties and stability of these compounds (Trivedi et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRAWMKYYCBNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642315 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-18-4 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







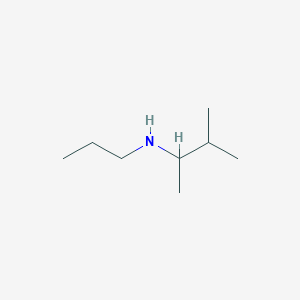

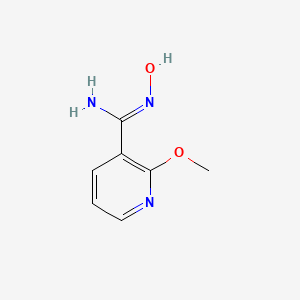
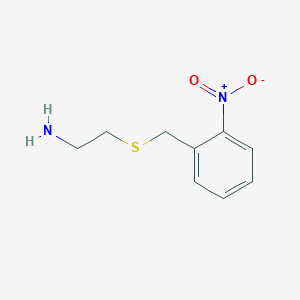
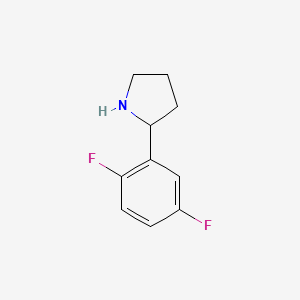
![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

